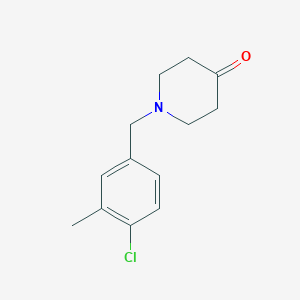

1-(4-Chloro-3-methylbenzyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chloro-3-methylbenzyl)piperidin-4-one is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-3-methylbenzyl)piperidin-4-one typically involves the reaction of 4-chloro-3-methylbenzyl chloride with piperidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-(4-Chloro-3-methylbenzyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include N-oxides, alcohols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that piperidine derivatives, including 1-(4-Chloro-3-methylbenzyl)piperidin-4-one, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives of piperidin-4-one have demonstrated cytotoxic effects against hematological malignancies such as multiple myeloma and acute myeloid leukemia. These compounds can enhance the expression of pro-apoptotic genes like p53 and Bax, suggesting a mechanism through which they exert their anticancer effects .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds often involves interaction with specific molecular targets. Molecular docking studies have revealed that these compounds can bind effectively to proteins associated with cancer proliferation and survival pathways. For example, computational analyses indicate that certain derivatives interact with active site residues of key proteins involved in cancer progression .

Central Nervous System Disorders

Potential as Antidepressants and Analgesics

The structural characteristics of this compound suggest its potential application in treating central nervous system disorders such as depression and chronic pain. Piperidine derivatives are known to interact with neurotransmitter systems, including dopaminergic and serotonergic pathways. Some studies have reported that similar compounds exhibit analgesic properties by modulating opioid receptors, which could be beneficial for pain management .

Research Findings

In preclinical models, piperidine derivatives have shown efficacy in reducing withdrawal symptoms in opioid-dependent subjects. This suggests that they may serve as adjunct therapies in managing opioid addiction and withdrawal syndromes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperidine derivatives is crucial for optimizing their pharmacological profiles. Research has focused on modifying substituents on the piperidine ring to enhance biological activity while minimizing side effects. For example, varying the position and nature of substituents on the benzyl group has been shown to significantly affect the compound's potency and selectivity toward different biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and piperidine ring formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxicity against multiple myeloma cell lines with increased apoptosis markers (p53, Bax) |

| Study B | CNS Effects | Showed potential analgesic effects in opioid withdrawal models; reduced symptoms significantly |

| Study C | SAR Analysis | Identified optimal substituent modifications leading to enhanced activity against cancer cell lines |

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-methylbenzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-3-methylbenzyl)piperidin-4-one can be compared with other piperidine derivatives such as:

1-(4-Chloro-3-methylbenzyl)piperidin-4-amine: This compound has a similar structure but with an amine group instead of a ketone.

Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

Piperidinones: A class of compounds with a ketone group in the piperidine ring, similar to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and a methyl group on the benzyl ring, which may confer distinct biological activities and chemical reactivity .

Biologische Aktivität

1-(4-Chloro-3-methylbenzyl)piperidin-4-one, also known as a piperidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a chloro and methyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound may act on neurotransmitter systems, particularly through inhibition or modulation of receptors involved in pain and inflammation pathways. Studies have indicated that similar piperidine derivatives can affect the endocannabinoid system, which plays a crucial role in pain modulation and neuroprotection .

Antimicrobial Activity

Research has shown that piperidinone derivatives exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The compound's structural features are believed to enhance membrane permeability and interaction with microbial targets .

Anticancer Potential

Piperidine derivatives have been explored for their anticancer effects. In vitro studies have demonstrated that certain piperidinone compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The potential for this compound to inhibit tumor growth warrants further investigation into its mechanisms and efficacy in cancer therapy .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating cholinergic activity. Inhibition of acetylcholinesterase (AChE) has been linked to increased acetylcholine levels, which is beneficial in conditions like Alzheimer's disease. The ability of similar compounds to inhibit AChE indicates that this compound could be a candidate for further research in neurodegenerative diseases .

Study on Antimicrobial Activity

In a study examining the antimicrobial efficacy of various piperidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

| Compound | Concentration (µg/mL) | Bacterial Strain | Viability Reduction (%) |

|---|---|---|---|

| This compound | 50 | Staphylococcus aureus | 75 |

| Another Piperidine Derivative | 50 | Escherichia coli | 60 |

Study on Neuroprotective Effects

A study investigating the neuroprotective properties of piperidine derivatives found that treatment with this compound resulted in a significant decrease in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

Eigenschaften

IUPAC Name |

1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-10-8-11(2-3-13(10)14)9-15-6-4-12(16)5-7-15/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBFQHNYYHTKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCC(=O)CC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.